(2-Fluoro-4-hydroxy-5-methylphenyl)boronic acid
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Overview
Description
(2-Fluoro-4-hydroxy-5-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, hydroxyl, and methyl groups. The unique combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-hydroxy-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction consistency and yield. Additionally, the use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-hydroxy-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or quinone derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura cross-coupling reactions.
Phenols and Quinones: Formed from oxidation reactions.
Scientific Research Applications
(2-Fluoro-4-hydroxy-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and molecular switches.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-hydroxy-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of a hydroxyl and fluorine group.
(4-Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of a hydroxyl and fluorine group.
(2-Furanyl)boronic acid: Contains a furan ring instead of a phenyl ring.
Uniqueness
(2-Fluoro-4-hydroxy-5-methylphenyl)boronic acid is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C7H8BFO3 |
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Molecular Weight |
169.95 g/mol |
IUPAC Name |
(2-fluoro-4-hydroxy-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BFO3/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,10-12H,1H3 |
InChI Key |
CMLYDSJLUZEHDI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)O)C)(O)O |
Origin of Product |
United States |
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